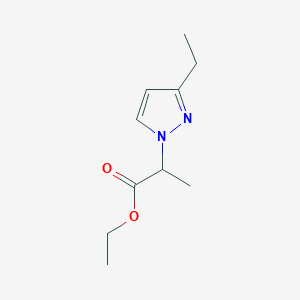

ethyl 2-(3-ethyl-1H-pyrazol-1-yl)propanoate

Description

Ethyl 2-(3-ethyl-1H-pyrazol-1-yl)propanoate is an organic compound featuring a pyrazole ring substituted with an ethyl group at the 3-position, linked via a propanoate ester backbone. Pyrazole derivatives are widely studied for their applications in medicinal chemistry, agrochemicals, and materials science due to their versatile reactivity and biological activity.

Properties

IUPAC Name |

ethyl 2-(3-ethylpyrazol-1-yl)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2/c1-4-9-6-7-12(11-9)8(3)10(13)14-5-2/h6-8H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVERHCQJMJMFCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN(C=C1)C(C)C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(3-ethylpyrazol-1-yl)propanoate typically involves the reaction of 3-ethylpyrazole with ethyl 2-bromopropanoate. The reaction is carried out under basic conditions, often using a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired ester.

Industrial Production Methods

Industrial production of ethyl 2-(3-ethylpyrazol-1-yl)propanoate follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the product is typically achieved through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

ethyl 2-(3-ethyl-1H-pyrazol-1-yl)propanoate undergoes various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The pyrazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid (HCl) or sulfuric acid (H2SO4), while basic hydrolysis uses sodium hydroxide (NaOH).

Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.

Substitution: Electrophilic substitution reactions on the pyrazole ring often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

Hydrolysis: this compound hydrolysis yields 2-(3-ethylpyrazol-1-yl)propanoic acid and ethanol.

Reduction: Reduction of the ester yields 2-(3-ethylpyrazol-1-yl)propanol.

Substitution: Nitration of the pyrazole ring yields nitro-substituted derivatives, while bromination yields bromo-substituted derivatives.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

Ethyl 2-(3-ethyl-1H-pyrazol-1-yl)propanoate is primarily used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, facilitating the formation of other compounds with potential biological activities.

Synthetic Routes

The synthesis typically involves the reaction of ethyl acetoacetate with an appropriate hydrazine derivative under acidic conditions. This process can be optimized for yield and purity using techniques such as distillation and recrystallization.

Biological Applications

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, making it a candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

Preliminary investigations suggest that this compound may possess anti-inflammatory properties. It is believed to interact with specific molecular targets involved in inflammatory pathways, offering potential therapeutic benefits.

Medical Research

Drug Development

this compound is being explored as a potential drug candidate due to its unique chemical structure. Its interactions with biological targets can modulate enzyme activities and receptor functions, which are critical for therapeutic applications.

Case Study: Pyrazole Derivatives in Cancer Treatment

A study published in a peer-reviewed journal highlighted the potential of pyrazole derivatives, including this compound, in cancer treatment. The research demonstrated that these compounds could inhibit tumor growth in vitro, suggesting their utility as anticancer agents.

Industrial Applications

Agrochemicals

In the agricultural sector, this compound is utilized in the formulation of agrochemicals. Its efficacy as a pesticide or herbicide can be attributed to its biological activity against pests and weeds.

Pharmaceutical Production

The compound's role as a building block in pharmaceutical synthesis highlights its importance in drug manufacturing processes. Its ability to undergo various transformations makes it valuable in developing new medications.

Mechanism of Action

The mechanism of action of ethyl 2-(3-ethylpyrazol-1-yl)propanoate involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific biological context and are the subject of ongoing research.

Comparison with Similar Compounds

Structural Analogues with Pyrazole Moieties

The following compounds share structural similarities with ethyl 2-(3-ethyl-1H-pyrazol-1-yl)propanoate, differing in substituents, ester groups, or functionalization:

Key Observations :

- Ester Group Variation : Methyl esters (e.g., ) typically exhibit higher volatility and lower hydrophobicity than ethyl esters, impacting environmental persistence in pesticidal applications .

- Halogenation : Iodo-substituted pyrazoles (e.g., ) are advantageous in cross-coupling reactions, whereas fluorine substituents (e.g., ) enhance electronic effects and stability.

Functional Analogues in Agrochemicals

Ethyl propanoate derivatives with heterocyclic substituents are prevalent in agrochemicals. Examples include:

- Fenoxaprop ethyl ester (Ethyl 2-(4-((6-chloro-2-benzoxazolyl)oxy)phenoxy)propanoate): A herbicide targeting acetyl-CoA carboxylase. The phenoxy-benzoxazole moiety confers selectivity for grassy weeds, contrasting with pyrazole-based esters, which may target different enzymatic pathways .

- Quizalofop-P-ethyl (Ethyl 2-(4-((6-chloro-2-quinoxalinyl)oxy)phenoxy)propanoate): A chiral herbicide where the quinoxaline group enhances absorption in plants. The absence of a pyrazole ring in such compounds highlights the role of heterocycle choice in mode of action .

Comparison Table :

| Property | This compound | Fenoxaprop Ethyl Ester | Quizalofop-P-Ethyl |

|---|---|---|---|

| Core Heterocycle | Pyrazole | Benzoxazole | Quinoxaline |

| Target Application | Not explicitly reported (likely pesticidal/research) | Herbicide | Herbicide |

| Key Functional Group | 3-Ethyl pyrazole | Chlorinated benzoxazole | Chlorinated quinoxaline |

| Solubility | Moderate (ethyl ester) | Low (phenoxy groups) | Low (quinoxaline) |

Physicochemical and Spectroscopic Data

Although NMR data for the target compound are absent, related compounds provide benchmarks:

- 1H-NMR Peaks for Pyrazole Derivatives : Methyl hydrogens in pyrazole-linked esters resonate near δ 1.2–1.5 (ester CH3) and δ 4.1–4.3 (ester CH2), while pyrazole protons appear at δ 6.0–8.0 .

- Elemental Analysis: A related piperidine-propanoate ester () shows C: 60.75%, H: 6.37%, N: 12.65%, suggesting similar ranges for the target compound.

Biological Activity

Ethyl 2-(3-ethyl-1H-pyrazol-1-yl)propanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities, supported by relevant research findings and data tables.

Chemical Structure and Properties

This compound features a propanoate group linked to a pyrazole ring, which is substituted at the 3 position with an ethyl group. This structural configuration is crucial for its biological activity.

Molecular Formula : C₁₀H₁₄N₂O₂

Molecular Weight : 182.23 g/mol

Antimicrobial Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial properties. A study evaluated various pyrazole compounds for their effectiveness against Gram-positive and Gram-negative bacteria.

| Compound Name | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Antibacterial | 32 µg/mL against Staphylococcus aureus |

| Ethyl 5-amino-1H-pyrazole-4-carboxylate | Antibacterial | 16 µg/mL against Streptococcus pyogenes |

| Ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate | Antifungal | 18 mm inhibition zone |

These findings suggest that the compound has promising potential as an antimicrobial agent, warranting further investigation into its mechanisms and efficacy in clinical settings .

Anti-inflammatory Properties

The anti-inflammatory effects of this compound have been explored in various studies. The compound appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation.

A comparative study showed that compounds with similar pyrazole structures significantly reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are key players in inflammatory responses.

Anticancer Activity

Recent research has highlighted the potential anticancer properties of this compound. In vitro studies demonstrated that this compound could induce apoptosis in cancer cell lines, such as FaDu hypopharyngeal tumor cells.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| FaDu | 15 | Apoptosis induction via caspase activation |

| MCF7 | 20 | Cell cycle arrest at G0/G1 phase |

The mechanism of action involves interaction with specific molecular targets within cancer cells, leading to altered cell proliferation and survival pathways .

The biological activity of this compound is attributed to its ability to bind to various enzymes and receptors involved in critical biological processes. For instance, it may act as an inhibitor of dihydrofolate reductase (DHFR), which is essential for nucleotide synthesis and cell proliferation.

Case Studies

Several case studies have reported on the efficacy of pyrazole derivatives in treating infections and inflammatory diseases. One notable study involved the use of this compound in a murine model of rheumatoid arthritis, where it significantly reduced joint swelling and inflammation compared to control groups.

Q & A

Q. What are the common synthetic routes for preparing ethyl 2-(3-ethyl-1H-pyrazol-1-yl)propanoate?

The synthesis typically involves multi-step reactions starting with pyrazole derivatives and ester-containing precursors. For example, analogous compounds are synthesized via nucleophilic substitution or condensation reactions. Key steps include:

- Reacting 3-ethyl-1H-pyrazole with ethyl 2-bromopropanoate under basic conditions (e.g., potassium carbonate) in aprotic solvents like dimethylformamide (DMF) .

- Optimizing reaction parameters such as temperature (60–80°C) and solvent polarity to enhance yield .

- Purification via column chromatography or recrystallization . Methodological Tip: Monitor reaction progress using thin-layer chromatography (TLC) and confirm product identity via H NMR .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Standard techniques include:

- Nuclear Magnetic Resonance (NMR): H and C NMR to confirm substituent positions and ester functionality .

- Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .

- Infrared (IR) Spectroscopy: Identify carbonyl (C=O) and C-N stretches from the pyrazole ring .

Q. What safety protocols should be followed during handling?

- Use personal protective equipment (PPE), including nitrile gloves and chemical-resistant lab coats .

- Employ fume hoods to minimize inhalation risks, as pyrazole derivatives may release volatile byproducts .

- Avoid aqueous disposal; use designated organic waste containers .

Advanced Research Questions

Q. How can reaction conditions be optimized to address yield inconsistencies in scaled-up synthesis?

Contradictions in yield data often arise from variations in solvent choice, temperature gradients, or catalyst loading. To resolve this:

- Conduct a Design of Experiments (DoE) to systematically evaluate parameters like solvent polarity (e.g., DMF vs. acetonitrile) and catalyst type (e.g., triethylamine vs. DBU) .

- Implement continuous flow reactors for improved heat and mass transfer during scale-up . Data Analysis Tip: Use ANOVA to identify statistically significant factors affecting yield .

Q. What strategies are effective for elucidating the compound’s mechanism of action in biological systems?

- In Silico Studies: Perform molecular docking to predict interactions with enzymes (e.g., cyclooxygenase) or receptors .

- In Vitro Assays: Test inhibitory activity against target proteins using fluorescence-based assays or enzyme-linked immunosorbent assays (ELISA) .

- Structure-Activity Relationship (SAR): Compare bioactivity with analogs (e.g., methyl vs. ethyl ester derivatives) to identify critical functional groups .

Q. How can structural data resolve discrepancies in reported physicochemical properties (e.g., solubility)?

Conflicting solubility data may arise from polymorphic forms or impurities. To address this:

- Characterize crystalline forms via X-ray diffraction (XRD) to correlate structure with solubility .

- Use Hansen solubility parameters to select optimal solvents for recrystallization .

- Validate purity via HPLC with UV detection (≥95% purity threshold) .

Q. What methodologies are recommended for studying degradation pathways under varying pH conditions?

- Forced Degradation Studies: Expose the compound to acidic (HCl), basic (NaOH), and neutral buffers at elevated temperatures (40–60°C) .

- LC-MS Analysis: Identify degradation products and propose pathways (e.g., ester hydrolysis or pyrazole ring oxidation) .

- Kinetic Modeling: Calculate rate constants () and half-life () to predict stability .

Methodological Frameworks

Q. How can theoretical models guide the design of experiments for this compound?

- Retrosynthetic Analysis: Apply Corey’s methodology to plan synthesis routes, prioritizing atom economy and step efficiency .

- DFT Calculations: Predict electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity trends .

- QSPR Modeling: Corrogate physicochemical properties (logP, polar surface area) with bioavailability .

Q. What statistical approaches are suitable for analyzing contradictory bioactivity data across studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.